1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide
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Overview
Description
1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide is an organic compound with a unique structure that includes an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide typically involves the reaction of 1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the hydrazide group, which can form stable intermediates during chemical reactions. The pathways involved include nucleophilic addition and substitution reactions, leading to the formation of stable products.
Comparison with Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile
Comparison: 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide is unique due to the presence of the hydrazide group, which imparts distinct reactivity compared to similar compounds. While methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate and 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile share the indene backbone, they lack the hydrazide functionality, making their chemical behavior and applications different.
Properties
CAS No. |
22065-53-8 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroindene-2-carbohydrazide |
InChI |
InChI=1S/C10H10N2O2/c11-12-10(14)8-5-6-3-1-2-4-7(6)9(8)13/h1-4,8H,5,11H2,(H,12,14) |
InChI Key |
DKTHBSGUEONNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C(=O)NN |
Origin of Product |
United States |
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